molecular formula C19H22N2O4S2 B3302806 1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 919019-91-3

1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B3302806
CAS No.: 919019-91-3
M. Wt: 406.5 g/mol
InChI Key: CLHMFVHBKVBZGF-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects

Preparation Methods

The synthesis of 1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide typically involves the reaction of benzenesulfonyl chloride with N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide under basic conditions. Common bases used in this reaction include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,2-dichloroethane (DCE) as a solvent . The reaction is carried out at elevated temperatures to drive the reaction to completion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis.

Biological Activity

1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H22N2O4S2
  • Molecular Weight : 402.52 g/mol
  • CAS Number : 919019-91-3

The structure features a benzenesulfonyl group, a cyclopentyl moiety, and a dihydroindole core, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biological pathways. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity. The indole core also participates in π-π interactions, which are critical for the compound's interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. Inhibition of COX-2 can lead to anti-inflammatory effects, making this compound a candidate for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has demonstrated potential antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting its utility in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of similar sulfonamide compounds. Here are notable findings:

Study FocusFindings
COX Inhibition A series of sulfonamide derivatives were evaluated for COX-2 inhibition, leading to the identification of potent inhibitors with anti-inflammatory properties .
Antimicrobial Properties Research on related compounds revealed significant antibacterial activity against resistant strains of bacteria, supporting the potential for developing new antibiotics.
Cytotoxicity Evaluation Studies have shown that while these compounds exhibit potent biological activity, they also maintain relatively low cytotoxicity, making them attractive candidates for further drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis typically involves sequential functionalization of the indole core. Key steps include:

  • Sulfonylation : Reacting the indole precursor with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Cyclopentylamine coupling : Introducing the N-cyclopentyl group via nucleophilic substitution or amidation under anhydrous conditions .
  • Solvent selection : Dichloromethane or DMF is often used to stabilize intermediates and enhance reactivity .
  • Temperature control : Low temperatures (0–5°C) during sulfonylation prevent side reactions, while higher temperatures (80–100°C) may be required for cyclization .

Critical Parameters :

  • Purity of starting materials (e.g., indole derivatives).
  • Strict exclusion of moisture to avoid hydrolysis of sulfonyl chloride intermediates.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Resolves the 3D arrangement of the benzenesulfonyl and cyclopentyl groups, confirming regioselectivity and stereochemistry .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.5–8.0 ppm (aromatic protons), δ 3.5–4.0 ppm (cyclopentyl CH₂), and δ 1.5–2.0 ppm (cyclopentyl CH₃) .
    • ¹³C NMR : Signals near 120–140 ppm (indole carbons) and 50–60 ppm (sulfonamide-linked carbons) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ peak matching the theoretical mass (e.g., ~435 g/mol) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield while minimizing byproduct formation in multi-step reactions?

Methodological Answer:

  • Stepwise purification : Use flash chromatography after each reaction step to isolate intermediates, reducing carryover impurities .
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency in the cyclopentylamine step .
  • Reaction monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress and terminate steps at optimal conversion .
  • Byproduct mitigation : Add scavengers (e.g., molecular sieves) to absorb excess sulfonyl chloride or HCl .

Data Contradiction Example :
Higher temperatures in sulfonylation steps may increase reaction rates but also promote decomposition of the indole core. Balancing these requires empirical optimization .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound's biological activity?

Methodological Answer:

  • Molecular dynamics simulations : Refine docking models by incorporating solvent effects and flexible binding pockets to better match experimental IC₅₀ values .
  • Assay validation : Replicate enzyme inhibition assays under varied conditions (e.g., pH, cofactors) to identify discrepancies caused by experimental variables .
  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified sulfonamide or cyclopentyl groups to test computational predictions against empirical data .

Example :
Computational models may overestimate binding affinity due to rigid receptor assumptions. Experimental mutagenesis of target proteins can validate key interaction sites .

Q. How does the electronic configuration of the sulfonamide groups influence the compound's reactivity and biological interactions?

Methodological Answer:

  • Electron-withdrawing effects : The sulfonyl group stabilizes negative charges, enhancing hydrogen-bonding with biological targets (e.g., enzyme active sites) .
  • Density functional theory (DFT) : Calculations reveal charge distribution at the sulfonamide nitrogen, correlating with antibacterial activity in analogs .
  • Comparative studies : Replace benzenesulfonyl with aliphatic sulfonamides to assess electronic contributions to solubility and membrane permeability .

Q. What in vitro models are suitable for evaluating the compound's pharmacokinetic properties?

Methodological Answer:

  • Caco-2 cell monolayers : Assess intestinal absorption and permeability .
  • Microsomal stability assays : Use liver microsomes to predict metabolic clearance rates .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies binding to albumin/globulins, informing bioavailability .

Data Limitation :
In vitro models may underestimate in vivo metabolism due to lack of systemic factors (e.g., blood flow variability) .

Q. Tables for Key Data

Table 1: Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Reference
SulfonylationBenzenesulfonyl chloride, Et₃N, DCM, 0°C65–75
Cyclopentyl CouplingCyclopentylamine, DMF, 80°C, 12 hr50–60
PurificationFlash chromatography (Hexane:EtOAc 3:1)>95 purity

Table 2: Spectroscopic Data (¹H NMR)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityReference
Aromatic (indole)7.5–8.0Multiplet
Cyclopentyl CH₂3.5–4.0Quintet
Sulfonamide NH10.2–10.5Singlet

Properties

IUPAC Name

1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c22-26(23,20-16-6-4-5-7-16)18-10-11-19-15(14-18)12-13-21(19)27(24,25)17-8-2-1-3-9-17/h1-3,8-11,14,16,20H,4-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHMFVHBKVBZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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